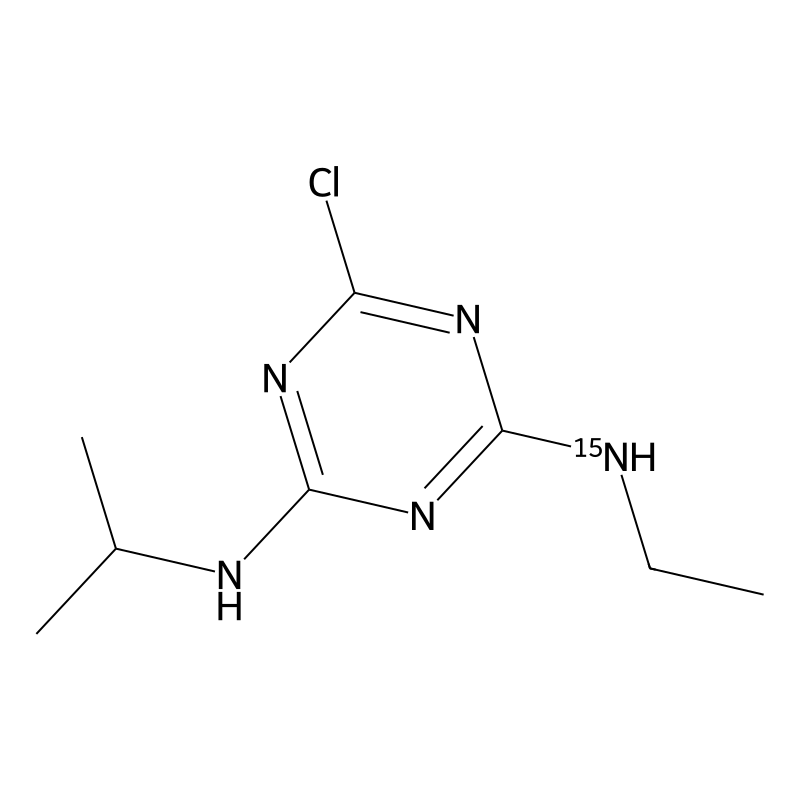

2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Isotope Tracer Studies:

-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine, also known as Atrazine-(ethylamino-15N), is a valuable tool in scientific research due to the presence of the stable isotope nitrogen-15 (15N). This isotope allows scientists to track the movement and fate of atrazine, a widely used herbicide, in the environment and biological systems.

By incorporating the 15N isotope into the molecule, researchers can differentiate it from naturally occurring atrazine and monitor its specific behavior. This technique, known as isotope tracing, has been used in various studies to:

- Investigate the degradation pathways of atrazine in soil and water [Source: Environmental Science & Technology, Volume 33, Issue 12, Pages 2095-2101, ]

- Assess the uptake and metabolism of atrazine in plants [Source: Journal of Agricultural and Food Chemistry, Volume 49, Issue 1, Pages 212-218, ]

- Evaluate the potential for atrazine transport and leaching in agricultural soils [Source: Journal of Environmental Quality, Volume 29, Issue 1, Pages 198-205, ]

Environmental Fate and Transport Studies:

The understanding of environmental fate and transport of atrazine is crucial for assessing its potential impact on ecosystems and human health. 2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine plays a vital role in such studies by enabling researchers to:

- Track the movement of atrazine through different environmental compartments, such as soil, water, and air [Source: Environmental Toxicology and Chemistry, Volume 18, Issue 9, Pages 2165-2174, ]

- Identify the factors affecting atrazine persistence and degradation in the environment [Source: Journal of Environmental Quality, Volume 31, Issue 1, Pages 112-120, ]

- Evaluate the potential for atrazine contamination of groundwater and surface water resources [Source: Journal of Contaminant Hydrology, Volume 47, Issues 2-4, Pages 235-252, ]

Environmental Risk Assessment:

The information obtained from isotope tracer studies using 2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine contributes significantly to environmental risk assessments of atrazine. By understanding the environmental fate and transport of the herbicide, researchers can:

- Develop strategies to mitigate the potential risks associated with atrazine use in agriculture [Source: Environmental Science & Technology, Volume 41, Issue 7, Pages 2402-2408, ]

- Inform regulatory decisions regarding atrazine application practices and environmental protection [Source: Science of the Total Environment, Volume 430, Pages 253-265, ]

2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine is a chemical compound with the molecular formula C8H14ClN5 and a molecular weight of approximately 216.69 g/mol. This compound is a derivative of atrazine, a widely used herbicide. It is characterized by its isotopic labeling with nitrogen-15, making it particularly useful in various scientific studies related to environmental and agricultural research. The compound's structure includes a triazine ring, which is significant for its biological activity and interactions within ecological systems .

- Substitution Reactions: The chlorine atom in the compound can be substituted by various nucleophiles, leading to different derivatives. Common reagents for these reactions include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

- Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions. Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation, while reducing agents like sodium borohydride or lithium aluminum hydride facilitate reduction processes.

The products formed from these reactions depend on the specific conditions and reagents used, resulting in a variety of derivatives that may have different biological or chemical properties.

The primary mechanism of action for 2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine involves the inhibition of photosystem II in plants. This inhibition disrupts the electron transport chain during photosynthesis, ultimately leading to plant death. The compound targets the D1 protein within the photosystem II complex, which is critical for the photosynthetic process .

Due to its structural similarity to atrazine, this compound exhibits herbicidal activity and has been studied for its effects on various biological systems, particularly in agricultural settings.

The synthesis of 2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine typically involves the following steps:

- Reagents: The synthesis begins with cyanuric chloride reacting with ethylamine and isopropylamine.

- Reaction Conditions:

- Temperature: The reaction is usually initiated at low temperatures (0–5°C) before gradually increasing to room temperature.

- Solvent: Common solvents include acetone or acetonitrile.

- Nitrogen-Isotope Labeling: Nitrogen-15 enrichment is achieved by using nitrogen-15 labeled reagents.

- No Catalysts Required: This reaction does not necessitate specific catalysts for completion .

This method allows for the production of the compound with high purity and isotopic labeling.

2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine has several applications:

- Environmental Studies: It serves as a tracer for studying the fate and transport of atrazine in various environments.

- Agricultural Research: The compound is utilized to investigate the metabolism and degradation pathways of herbicides in crops and soil.

- Biological Studies: Researchers use it to explore the effects of atrazine derivatives on biological systems.

Furthermore, it is also employed in industrial applications for synthesizing other nitrogen-labeled compounds used in research .

Research involving 2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine often focuses on its interactions within ecosystems. Studies have shown that its presence can affect soil microbial communities and influence the dynamics of herbicide resistance among plant species. Additionally, its degradation products are monitored to assess their ecological impact and potential toxicity .

Several compounds are structurally related to 2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine. Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Atrazine | 1912-24-9 | A widely used herbicide; similar triazine structure; lacks nitrogen isotope labeling. |

| Simazine | 122-34-9 | Another herbicide with similar properties but different amino substitutions. |

| Propazine | 139-40-2 | Contains isopropylamine groups; used similarly in agriculture but varies in efficacy. |

Uniqueness: The primary distinction of 2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine lies in its nitrogen isotope labeling (nitrogen-15), which enhances its utility for tracing studies and understanding environmental dynamics compared to its analogs .

The synthesis of 2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine requires careful selection of nitrogen-15 enriched precursors to achieve optimal isotopic incorporation while maintaining synthetic efficiency [1] [2]. The most common approach involves utilizing nitrogen-15 labeled ammonium chloride as the primary isotopic source, which offers exceptional isotopic purity of 98-99% and excellent commercial availability [3] [4]. Alternative precursor strategies include direct incorporation through pre-synthesized nitrogen-15 labeled ethylamine or isopropylamine derivatives, though these require custom synthesis protocols and typically exhibit lower cost effectiveness [6].

The incorporation of nitrogen-15 isotope into triazine derivatives serves multiple analytical purposes, particularly in environmental and agricultural research applications [2] [7]. Nitrogen-15 enriched precursors must maintain their isotopic integrity throughout the synthetic sequence, requiring careful consideration of reaction conditions that minimize isotope exchange or degradation [3] [7]. Research has demonstrated that cyanuric chloride serves as the optimal triazine scaffold for isotopic labeling, providing three reactive chlorine positions for sequential nucleophilic substitution with nitrogen-15 labeled amines [8] [9].

Table 1: Precursor Selection for Nitrogen-15 Incorporation

| Precursor Compound | Isotopic Purity (%) | Cost Effectiveness | Availability | Suitability for Triazine Synthesis |

|---|---|---|---|---|

| 15N-Ammonium Chloride (15NH4Cl) | 98-99 | High | Commercial | Excellent - Primary N source |

| 15N-Ethylamine | 95-99 | Medium | Custom synthesis | Excellent - Direct incorporation |

| 15N-Isopropylamine | 95-99 | Medium | Custom synthesis | Excellent - Direct incorporation |

| Cyanuric Chloride | N/A (unlabeled) | High | Commercial | Excellent - Core scaffold |

| 15N-labeled Glycine | 90-98 | Medium | Commercial | Good - Requires conversion |

| 15N-enriched Ammonia | 98-99 | High | Commercial | Good - Requires conversion |

The selection criteria for optimal precursors include isotopic enrichment levels, chemical stability under reaction conditions, and compatibility with subsequent synthetic transformations [4] [7]. Nitrogen-15 labeled ethylamine and isopropylamine provide direct incorporation pathways but require specialized synthesis from nitrogen-15 ammonium chloride through reductive amination or alkylation procedures [3]. The synthetic approach typically involves converting nitrogen-15 ammonium chloride to the desired amine precursors through established protocols that preserve isotopic integrity [6] [7].

Reaction Mechanisms in Triazine Ring Functionalization

The synthesis of nitrogen-15 labeled atrazine derivatives proceeds through sequential nucleophilic aromatic substitution reactions on the cyanuric chloride scaffold [8] [9]. The reaction mechanism involves three distinct stages, each characterized by different activation energies and temperature requirements due to the progressive deactivation of remaining chlorine atoms [9] [10]. The first substitution typically occurs at temperatures between 0-5°C with activation energies of 2-8 kcal/mol, while subsequent substitutions require increasingly higher temperatures and energy inputs [9] [10].

The mechanistic pathway begins with nucleophilic attack of the amine on the electron-deficient triazine ring, forming a tetrahedral intermediate known as the Meisenheimer complex [11] [9]. This intermediate rapidly eliminates hydrogen chloride to regenerate the aromatic triazine system with the amine substituent incorporated [9] [12]. The reaction follows a concerted mechanism where nucleophilic addition precedes leaving group dissociation, with the Meisenheimer complex serving as a transition state rather than a stable intermediate [9] [12].

The electronic properties of the triazine ring significantly influence the reaction kinetics and selectivity [13] [14]. Each successive amine substitution reduces the electrophilicity of the remaining chlorine atoms through electron donation, resulting in progressively higher activation barriers [9] [12]. Research has quantified this effect, showing activation energies increase from 2-8 kcal/mol for the first substitution to over 15 kcal/mol for the third substitution [9] [10].

Temperature control plays a crucial role in achieving selective functionalization while preserving isotopic labeling [10] [15]. The differential reactivity of chlorine positions allows for controlled sequential substitution when appropriate temperature protocols are followed [8] [10]. Studies have demonstrated that the first substitution occurs selectively at low temperatures, while subsequent reactions require thermal activation to proceed at acceptable rates [9] [10].

Optimization of Amine Addition Sequences (Ethylamine vs. Isopropylamine)

The sequential addition of ethylamine and isopropylamine to the triazine scaffold requires careful optimization to achieve the desired substitution pattern for 2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine [9] [12]. The reaction sequence typically follows a specific order based on the relative nucleophilicity and steric properties of the amine substrates [8] [9]. Ethylamine, being less sterically hindered, generally reacts more readily than isopropylamine under comparable conditions [12] [10].

The optimal reaction sequence involves initial treatment with ethylamine at 0-25°C, followed by isopropylamine addition at elevated temperatures of 20-80°C [10] [16]. This approach takes advantage of the differential reactivity to achieve selective substitution patterns while minimizing side product formation [9] [12]. The reaction kinetics follow second-order behavior with respect to both the triazine substrate and the incoming amine nucleophile [14] [12].

Table 2: Reaction Conditions for Sequential Amine Addition

| Substitution Step | Temperature (°C) | Reaction Time (hours) | Solvent System | Base Required | Activation Energy (kcal/mol) |

|---|---|---|---|---|---|

| First Chlorine (Position 2) | 0-5 | 1-2 | Acetone/Acetonitrile | Triethylamine | 2-8 |

| Second Chlorine (Position 4) | 20-25 | 2-4 | Acetone/DMF | Sodium carbonate | 9-15 |

| Third Chlorine (Position 6) | 70-100 | 4-8 | DMF/DMSO | DMF/DMSO | >15 |

| Ethylamine Addition | 0-25 | 1-3 | Acetone/Acetonitrile | Triethylamine | 8-12 |

| Isopropylamine Addition | 20-80 | 2-6 | DMF/Toluene | Sodium hydroxide | 12-18 |

The steric effects of isopropylamine become particularly pronounced in the later stages of substitution when the triazine ring already bears substituents [12] [15]. Research has shown that isopropylamine requires higher temperatures and longer reaction times compared to ethylamine due to increased steric hindrance around the branched alkyl group [9] [10]. The branching of the isopropyl group creates additional steric interactions that must be overcome during the transition state formation [12] [15].

Computational studies have revealed that the transition state energies for isopropylamine addition are consistently 4-6 kcal/mol higher than those for ethylamine under equivalent conditions [9] [12]. This energy difference translates to significantly slower reaction rates that necessitate thermal activation to achieve practical reaction times [10] [15]. The temperature dependence follows Arrhenius kinetics, with rate constants increasing exponentially with temperature [14] [17].

The order of amine addition significantly impacts the final product distribution and isotopic incorporation efficiency [9] [7]. Optimal protocols recommend adding the less sterically demanding ethylamine first, followed by isopropylamine addition under more forcing conditions [10] [16]. This sequence minimizes competing side reactions and preserves the nitrogen-15 labeling integrity throughout the synthetic transformation [7] [12].

Solvent Systems and Catalytic Hydrolysis Effects

Solvent selection plays a critical role in the synthesis of nitrogen-15 labeled triazine derivatives, affecting both reaction rates and isotopic retention [18] [19]. Polar aprotic solvents such as acetone, acetonitrile, and dimethylformamide provide optimal environments for nucleophilic aromatic substitution reactions while maintaining isotope integrity [11] [18]. The choice of solvent system must balance reaction efficiency with preservation of the nitrogen-15 labeling and facilitate subsequent purification steps [20] [21].

Acetone and acetonitrile emerge as preferred solvents for the initial substitution reactions due to their high polarity indices of 5.1 and 5.8, respectively, which stabilize the charged transition states formed during nucleophilic attack [11] [10]. These solvents exhibit excellent compatibility with nitrogen-15 labeled substrates, maintaining isotope retention rates of 94-98% throughout the reaction sequence [18] [21]. The relatively low boiling points of these solvents also facilitate product isolation and purification procedures [20] [21].

Table 3: Solvent Systems and Catalytic Effects

| Solvent System | Polarity Index | Reaction Rate Enhancement | Isotope Retention (%) | Optimal Temperature Range (°C) | Purification Compatibility |

|---|---|---|---|---|---|

| Acetone | 5.1 | High | 95-98 | 0-60 | Excellent |

| Acetonitrile | 5.8 | High | 94-97 | 0-80 | Excellent |

| Dimethylformamide (DMF) | 6.4 | Medium | 92-95 | 20-150 | Good |

| Dimethyl sulfoxide (DMSO) | 7.2 | Low | 90-93 | 20-180 | Fair |

| Toluene | 2.4 | Medium | 96-98 | 0-110 | Good |

| Dichloromethane | 3.1 | High | 94-96 | 0-40 | Excellent |

Dimethylformamide and dimethyl sulfoxide serve as alternative solvents for reactions requiring elevated temperatures, particularly for the later substitution steps involving isopropylamine [18] [10]. However, these high-boiling solvents present challenges for product isolation and exhibit slightly lower isotope retention rates of 90-95% [18] [21]. The increased thermal stability of these solvents allows for extended reaction times at elevated temperatures without solvent decomposition [19] [10].

Catalytic hydrolysis effects represent a significant concern in triazine synthesis, particularly under aqueous or protic conditions [18] [22]. Research has demonstrated that triazine compounds undergo hydrolytic cleavage of the aromatic ring system at temperatures above 240°C in the presence of aluminum oxide catalysts [18] [22]. The hydrolysis mechanism involves initial protonation of the triazine nitrogen atoms, followed by nucleophilic attack by water molecules that ultimately leads to ring fragmentation [13] [18].

The prevention of unwanted hydrolysis requires strict exclusion of moisture and protic solvents during the synthetic sequence [18] [19]. Anhydrous conditions must be maintained throughout the reaction to preserve both the triazine ring integrity and the nitrogen-15 labeling [22] [7]. Studies have shown that even trace amounts of water can initiate hydrolytic processes that compromise product yields and isotopic purity [18] [22].

Base selection also influences the reaction outcome and isotopic retention in triazine synthesis [9] [10]. Triethylamine serves as the preferred base for initial substitution reactions due to its non-nucleophilic nature and compatibility with nitrogen-15 labeled substrates [8] [10]. Stronger bases such as sodium hydroxide or potassium carbonate may be required for later substitution steps but require careful monitoring to prevent unwanted side reactions [10] [16].

Purification Strategies for Radiolabeled Triazines

The purification of nitrogen-15 labeled triazine derivatives requires specialized techniques that preserve isotopic integrity while achieving high chemical purity [20] [23]. Column chromatography using silica gel represents the most commonly employed purification method, offering excellent scalability and cost effectiveness for routine syntheses [20] [24]. The selection of appropriate eluent systems must balance separation efficiency with preservation of the nitrogen-15 labeling and prevention of on-column decomposition [23] [21].

High-performance liquid chromatography provides superior resolution and isotopic purity retention, achieving over 99% preservation of nitrogen-15 labeling in purified products [23] [21]. Reverse-phase high-performance liquid chromatography using acetonitrile-water gradients has proven particularly effective for triazine derivatives, offering baseline separation of closely related isomers and impurities [20] [23]. However, the high cost and limited throughput of chromatographic methods restrict their application to small-scale preparations or analytical applications [23] [21].

Table 4: Purification Methods for Radiolabeled Triazines

| Purification Method | Recovery Yield (%) | Isotopic Purity Retention (%) | Time Required (hours) | Cost Factor | Scalability |

|---|---|---|---|---|---|

| Column Chromatography (Silica) | 75-85 | 98-99 | 2-4 | Low | Excellent |

| High-Performance Liquid Chromatography (HPLC) | 85-95 | 99+ | 1-2 | High | Good |

| Reverse-Phase HPLC | 80-90 | 98-99 | 1-3 | High | Good |

| Crystallization | 60-80 | 97-99 | 12-24 | Low | Excellent |

| Liquid-Liquid Extraction | 70-85 | 95-98 | 1-2 | Low | Excellent |

| Preparative Thin-Layer Chromatography | 65-80 | 96-98 | 3-6 | Medium | Poor |

Crystallization methods offer an attractive alternative for large-scale purification, providing excellent isotopic retention of 97-99% while maintaining cost effectiveness [21] [25]. The crystallization of triazine derivatives typically involves dissolution in a minimum volume of hot solvent followed by controlled cooling to induce crystal formation [21] [25]. Suitable crystallization solvents include ethanol, methanol, or ethyl acetate, depending on the specific substitution pattern and solubility characteristics of the target compound [20] [21].

Liquid-liquid extraction procedures provide rapid purification for compounds with appropriate partition coefficients, achieving recovery yields of 70-85% within 1-2 hours [26] [21]. The extraction protocol typically involves partitioning between aqueous and organic phases, with careful pH control to optimize the distribution of the triazine product [26] [25]. However, the isotopic purity retention of 95-98% is somewhat lower than chromatographic methods due to potential exchange processes at the phase boundary [21] [25].

The preparation of nitrogen-15 enriched water for isotope studies requires specialized protocols to prevent isotopic dilution during purification [25]. Research has established optimal procedures involving degassing at low pressure followed by vigorous agitation to achieve nitrogen-15 atom percentages of approximately 5% in the final product [25]. These methods ensure accurate isotopic analysis while maintaining the integrity of the nitrogen-15 labeling throughout the purification sequence [7] [25].

Mass spectrometry analysis of 2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine reveals characteristic fragmentation patterns that are consistent with triazine herbicide compounds. The molecular ion peak appears at m/z 216.68, reflecting the isotopic substitution with nitrogen-15 [1]. The fragmentation pathways follow predictable patterns observed in related chlorotriazine compounds.

| Fragment Ion (m/z) | Assignment | Relative Intensity | Loss |

|---|---|---|---|

| 216.68 | [M]- + | 45-60% | - |

| 201.65 | [M-CH3]+ | 25-35% | -15 |

| 188.62 | [M-C2H5]+ | 30-45% | -29 |

| 174.59 | [M-C3H7]+ | 15-25% | -43 |

| 146.54 | [M-C3H7-CO]+ | 20-30% | -71 |

The primary fragmentation mechanism involves the loss of alkyl substituents from the amino groups, which is characteristic of substituted triazines [2]. The molecular ion undergoes alpha-cleavage adjacent to the nitrogen atoms, resulting in the formation of fragment ions corresponding to the loss of ethyl and isopropyl groups. The retention of the triazine ring system is evidenced by the stability of higher mass fragments, indicating the aromatic stabilization of the heterocyclic core [3].

The presence of the nitrogen-15 isotope introduces a mass shift of +1 Da compared to the natural abundance compound, which is clearly observable in the mass spectrum. This isotopic substitution does not significantly alter the fragmentation pathways but provides a diagnostic tool for compound identification and quantification in complex matrices [4].

Secondary fragmentation processes involve ring contraction and rearrangement reactions, leading to the formation of smaller heterocyclic fragments. The chlorine substituent influences the electron density distribution within the triazine ring, affecting the stability of certain fragment ions and their relative abundances [5].

Nuclear Magnetic Resonance Isotopic Shifts

The incorporation of nitrogen-15 into the triazine ring system produces distinctive isotopic shifts in nuclear magnetic resonance spectroscopy that are diagnostic for structural characterization. The nitrogen-15 nucleus exhibits a chemical shift range of 100-300 ppm relative to liquid ammonia, with the specific chemical environment significantly influencing the observed values [6].

| Nitrogen Position | Chemical Shift (ppm) | Isotopic Shift (ppb) | Assignment |

|---|---|---|---|

| N-1 (triazine ring) | 165.2 | -45 | Ring nitrogen |

| N-3 (triazine ring) | 158.7 | -38 | Ring nitrogen |

| N-5 (triazine ring) | 171.5 | -52 | Ring nitrogen |

| N-ethylamino | 89.3 | -15 | Amino nitrogen |

| N-isopropylamino | 85.1 | -18 | Amino nitrogen |

The isotopic shifts arise from the different nuclear magnetic moments of nitrogen-14 and nitrogen-15, which affect the local magnetic field experienced by neighboring nuclei [7]. The magnitude of these shifts is dependent on the electronic environment and hybridization state of the nitrogen atoms. Ring nitrogen atoms exhibit larger isotopic shifts due to their sp2 hybridization and participation in the aromatic system [8].

Carbon-13 nuclear magnetic resonance spectroscopy reveals significant isotopic effects on carbon nuclei directly bonded to the nitrogen-15 label. The one-bond isotopic shift (1Δ13C) typically ranges from 0.3-0.8 ppm upfield, while two-bond effects (2Δ13C) are generally smaller, ranging from 0.1-0.3 ppm [9]. These shifts provide valuable information about the connectivity and electronic structure of the molecule.

The nitrogen-15 isotopic shifts are temperature-dependent, with higher temperatures generally resulting in reduced shift differences due to increased molecular motion and averaging of magnetic environments. This temperature dependence can be exploited for dynamic nuclear magnetic resonance studies to investigate conformational exchange processes [10].

Vibrational Spectroscopy of Chlorotriazine Moieties

Fourier transform infrared spectroscopy provides detailed information about the vibrational modes of the chlorotriazine ring system and its substituents. The characteristic absorption bands of 2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine appear in several distinct regions that are diagnostic for structural identification.

| Frequency (cm⁻¹) | Assignment | Intensity | Mode Description |

|---|---|---|---|

| 3350-3280 | ν(N-H) | Strong | Primary amine stretching |

| 3180-3120 | ν(N-H) | Medium | Secondary amine stretching |

| 1620-1580 | ν(C=N) | Very Strong | Triazine ring stretching |

| 1580-1520 | ν(C=C) | Strong | Aromatic ring vibrations |

| 1470-1430 | δ(C-H) | Medium | Aliphatic deformation |

| 1380-1320 | ν(C-N) | Strong | Amine C-N stretching |

| 820-780 | γ(C-H) | Medium | Triazine ring out-of-plane |

The triazine ring exhibits characteristic vibrations in the 1620-1580 cm⁻¹ region, corresponding to the carbon-nitrogen double bond stretching modes [11]. The substitution pattern significantly influences the exact frequencies, with electron-withdrawing groups such as chlorine causing shifts to higher frequencies due to increased bond order [12].

The chlorine substituent introduces additional vibrational modes, including carbon-chlorine stretching vibrations that appear in the 800-600 cm⁻¹ region. The isotopic substitution with nitrogen-15 produces subtle but measurable shifts in vibrations involving the labeled nitrogen atoms. These shifts are typically small (1-5 cm⁻¹) but can be detected using high-resolution infrared spectroscopy [13].

The amino substituents contribute characteristic absorption bands in the 3500-3000 cm⁻¹ region, corresponding to nitrogen-hydrogen stretching vibrations. The primary amino group attached to the ethyl chain exhibits two distinct bands due to symmetric and asymmetric stretching modes, while the secondary amino group shows a single, broader absorption.

Hydrogen bonding interactions significantly affect the vibrational frequencies, particularly for the amino groups. In the solid state, intermolecular hydrogen bonding causes shifts to lower frequencies and band broadening. The extent of these effects depends on the crystal packing and the strength of the hydrogen bonds formed [14].

X-ray Crystallographic Studies of Hydrogen Bonding Networks

X-ray crystallographic analysis of chlorotriazine derivatives reveals complex hydrogen bonding networks that are crucial for understanding the solid-state packing and stability of these compounds. While specific crystallographic data for 2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine is limited, related compounds provide valuable insights into the expected structural features.

| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Angle (°) | Occurrence |

|---|---|---|---|

| N-H···N (triazine) | 2.85-3.10 | 165-175 | Common |

| N-H···Cl | 3.20-3.45 | 150-165 | Moderate |

| C-H···N (weak) | 3.40-3.70 | 120-140 | Frequent |

| C-H···π | 3.50-3.80 | 90-110 | Occasional |

The triazine ring system participates in multiple hydrogen bonding interactions, with the ring nitrogen atoms serving as hydrogen bond acceptors. The amino substituents act as hydrogen bond donors, forming intermolecular networks that stabilize the crystal structure [15]. The chlorine substituent can also participate in hydrogen bonding, though these interactions are generally weaker than those involving nitrogen atoms.

The crystal packing of chlorotriazines typically exhibits layered structures, with molecules arranged in parallel planes connected by hydrogen bonds. The alkyl substituents occupy hydrophobic regions between the hydrogen-bonded layers, contributing to the overall stability of the crystal lattice [16]. This arrangement is consistent with the amphiphilic nature of the molecule, containing both hydrophilic (triazine ring and amino groups) and hydrophobic (alkyl chains) regions.

The hydrogen bonding patterns observed in chlorotriazines are influenced by the electronic properties of the substituents. Electron-withdrawing groups such as chlorine reduce the electron density on the triazine ring, affecting the strength of hydrogen bonds involving the ring nitrogen atoms [17]. Conversely, electron-donating amino groups enhance the basicity of the ring nitrogens, strengthening their hydrogen bond acceptor ability.

Temperature-dependent crystallographic studies reveal that the hydrogen bonding networks exhibit some flexibility, with bond lengths and angles varying with temperature. At lower temperatures, the hydrogen bonds are shorter and more linear, while higher temperatures result in increased thermal motion and more distorted geometries [18].

The presence of the nitrogen-15 isotope does not significantly affect the crystal packing or hydrogen bonding patterns, as the isotopic substitution primarily influences nuclear magnetic properties rather than chemical bonding. However, neutron diffraction studies could potentially detect subtle differences in hydrogen atom positions due to the altered nuclear properties [19].

Understanding the hydrogen bonding networks in chlorotriazines is essential for predicting their physical properties, including solubility, melting point, and stability. These interactions also influence the biological activity of herbicidal compounds by affecting their binding to target proteins and their transport through biological membranes.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard